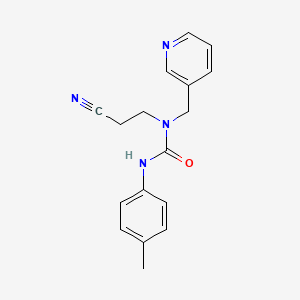![molecular formula C18H26ClNO2 B5232228 1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride](/img/structure/B5232228.png)
1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride, also known as MBQ-167, is a synthetic compound with potential applications in the field of neuroscience. It is a quaternary ammonium salt that has been shown to have a high affinity for nicotinic acetylcholine receptors (nAChRs) in the brain. In
作用機序
1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride acts as a positive allosteric modulator of nAChRs, meaning that it enhances the activity of these receptors in response to the binding of acetylcholine. Specifically, 1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride has been shown to bind to a site on the receptor that is distinct from the acetylcholine binding site, and to increase the sensitivity of the receptor to acetylcholine. This results in an overall increase in the activity of nAChRs in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride are largely related to its activity as a modulator of nAChRs. Studies have shown that 1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride can enhance cognitive function in animal models, as well as improve motor function and reduce anxiety-like behaviors. Additionally, 1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride has been shown to have potential therapeutic benefits in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
実験室実験の利点と制限
One advantage of 1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride as a tool compound in neuroscience research is its high selectivity for nAChRs. This allows researchers to specifically target these receptors and investigate their role in various physiological processes. Additionally, 1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride has been shown to have a favorable pharmacokinetic profile, meaning that it is well-tolerated and has a long half-life in the body.
One limitation of 1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, while 1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride has shown promise as a therapeutic agent in animal models, further research is needed to determine its safety and efficacy in humans.
将来の方向性
There are several potential future directions for research on 1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride. One area of interest is the use of 1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride as a potential therapeutic agent in neurological disorders. Further studies are needed to determine the safety and efficacy of 1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride in humans, as well as to investigate its potential use in combination with other drugs.
Another area of interest is the development of new compounds based on the structure of 1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride. Researchers are exploring the use of computational methods to design new compounds that may have improved selectivity and activity for nAChRs.
Finally, there is ongoing research into the role of nAChRs in various physiological processes. 1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride is likely to continue to be a valuable tool compound for investigating these processes and developing new therapies for neurological disorders.
合成法
The synthesis of 1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride involves several steps, including the reaction of 3-methylbenzoyl chloride with 1,8-diaminooctane to form the intermediate 1-{[(3-methylbenzoyl)amino]methyl}octane. This intermediate is then reacted with formaldehyde and hydrochloric acid to yield 1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride as a chloride salt. The overall yield of the synthesis is approximately 25%.
科学的研究の応用
1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride has been studied extensively for its potential use as a tool compound in neuroscience research. It has been shown to selectively bind to nAChRs in the brain, which are involved in a wide range of physiological processes, including learning and memory, attention, and addiction. 1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride has been used to study the role of nAChRs in these processes, as well as to investigate the potential therapeutic benefits of targeting these receptors in various neurological disorders.
特性
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl 3-methylbenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2.ClH/c1-14-6-4-7-15(12-14)18(20)21-13-16-8-5-11-19-10-3-2-9-17(16)19;/h4,6-7,12,16-17H,2-3,5,8-11,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJCHCYHWCZNPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OCC2CCCN3C2CCCC3.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl 3-methylbenzoate;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-propoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5232149.png)

![1-{[6-fluoro-2-(1-isopropyl-1H-pyrazol-4-yl)quinolin-4-yl]carbonyl}piperidine-4-carbonitrile](/img/structure/B5232163.png)
![3-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5232168.png)

![6-(2,4-dimethoxyphenyl)-2-methyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5232185.png)
![2-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5232204.png)
![1-(2,5-difluorobenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5232211.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5232223.png)


![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232254.png)
![4-{3-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5232259.png)
